

Technical Guide: N-Boc-2-bromo-1-propanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-2-bromo-1-propanamine*

Cat. No.: *B111395*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-2-bromo-1-propanamine**, a key building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, applications, and general experimental considerations.

Core Compound Data

N-Boc-2-bromo-1-propanamine, also known by its IUPAC name *tert-butyl (2-bromopropyl)carbamate*, is a carbamate-protected amine that serves as a valuable intermediate in the synthesis of more complex molecules.^[1] Its key quantitative data are summarized below for easy reference.

Property	Value	Source
Molecular Weight	238.12 g/mol , 238.13 g/mol	[1] [2]
Chemical Formula	C8H16BrNO2	[1] [2]
CAS Number	121102-88-3	[1] [2]
Purity	Typically ≥95%	[1]
Boiling Point (Predicted)	273.2 ± 23.0 °C	[2]
Density (Predicted)	1.276 ± 0.06 g/cm³	[2]
pKa (Predicted)	11.82 ± 0.46	[2]
Storage Temperature	2-8°C	[2]

Chemical Structure and Synthesis Workflow

The structure of **N-Boc-2-bromo-1-propanamine** features a propane backbone with a bromine atom at the second position and a Boc-protected amine at the first position. This structure makes it a versatile synthetic building block.

Chemical structure of **N-Boc-2-bromo-1-propanamine**.

The general utility of **N-Boc-2-bromo-1-propanamine** in drug development stems from its role as a pharmaceutical intermediate.[\[2\]](#)[\[3\]](#) A typical workflow involves its incorporation into a lead compound, followed by deprotection of the amine for further functionalization.

[Click to download full resolution via product page](#)

General workflow for the use of **N-Boc-2-bromo-1-propanamine** in drug development.

Experimental Protocols and Considerations

While specific, detailed experimental protocols for the synthesis and reactions of **N-Boc-2-bromo-1-propanamine** are not readily available in public literature, general procedures for the N-Boc protection of amines and their subsequent deprotection are well-established and can be adapted.

N-Boc Protection of Amines (General Protocol)

The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various conditions and its straightforward removal under acidic conditions.^[4] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- Amine substrate
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Base (e.g., triethylamine, sodium bicarbonate, or not always required)^[5]
- Solvent (e.g., dichloromethane, tetrahydrofuran, or aqueous/biphasic systems)^[5]

General Procedure:

- Dissolve the amine in a suitable solvent.
- Add the base, if required, to neutralize any amine salts or to facilitate the reaction.
- Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by an appropriate method such as thin-layer chromatography (TLC).

- Upon completion, perform a standard aqueous workup to remove excess reagents and byproducts.
- Purify the resulting N-Boc protected amine, typically by column chromatography.

To improve yields, catalysts like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.^[5]

N-Boc Deprotection (General Protocol)

The removal of the Boc group is commonly accomplished under acidic conditions.^[4]

Materials:

- N-Boc protected amine
- Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent)
- Solvent (e.g., dichloromethane, dioxane)

General Procedure:

- Dissolve the N-Boc protected amine in a suitable solvent.
- Add the acid and stir the mixture at room temperature. The reaction is often rapid.
- Monitor the reaction for the disappearance of the starting material.
- Once the reaction is complete, remove the excess acid and solvent, often by evaporation under reduced pressure. The product is typically obtained as the corresponding amine salt.
- If the free amine is desired, a basic workup can be performed.

Recent studies have also explored thermal deprotection of N-Boc protected amines in continuous flow systems, which can offer advantages in terms of efficiency and safety for certain applications.^[6]

Applications in Drug Development

N-Boc-2-bromo-1-propanamine is a valuable intermediate in the synthesis of pharmaceutical compounds.^[2] The Boc-protected amine allows for selective reactions at other sites of a molecule. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of this three-carbon unit into a larger molecular scaffold. Following the desired synthetic transformations, the Boc group can be removed to reveal a primary amine, which can then be further functionalized. This strategy is fundamental in building the complex architectures of modern therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-Boc-2-bromo-1-propanamine** was not found, general precautions for handling halogenated organic compounds and carbamates should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^[7]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.^[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.^[9] Wash hands and any exposed skin thoroughly after handling.^[9]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.^[10] The recommended storage temperature is 2-8°C.^[2]
- In case of fire: Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam for extinction.^[10] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Boc-2-bromo-1-propanamine 95% | CAS: 121102-88-3 | AChemBlock [achemblock.com]
- 2. N-Boc-2-broMo-1-propanaMine CAS#: 121102-88-3 [m.chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Boc-1-broMo-2-Methyl-2-propanaMine | 1391026-60-0 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: N-Boc-2-bromo-1-propanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111395#n-boc-2-bromo-1-propanamine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com